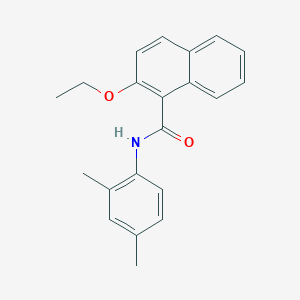![molecular formula C23H21ClN2O2 B308934 N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308934.png)
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that is commonly referred to as CB13, and it is classified as a cannabinoid receptor ligand.
作用機序
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide acts as a cannabinoid receptor ligand, specifically targeting the CB2 receptor. It has been shown to have a high affinity for the CB2 receptor and to act as a partial agonist, meaning that it can activate the receptor but not to the same extent as a full agonist.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects, inhibiting the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide has several advantages for lab experiments. It is a synthetic compound, meaning that it can be easily produced in large quantities. It also has a high affinity for the CB2 receptor, making it a useful tool for studying the receptor's function. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, making it difficult to use in certain experiments. Additionally, it has been shown to have low bioavailability, meaning that it may not be effective in vivo.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its interactions with other receptors and molecules in the body, as this may provide insight into its mechanism of action. Additionally, further research is needed to improve its solubility and bioavailability, making it a more effective tool for in vivo experiments.
Conclusion
In conclusion, N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It acts as a cannabinoid receptor ligand, specifically targeting the CB2 receptor, and has been shown to have potential therapeutic effects in the treatment of various diseases. While it has several advantages for lab experiments, there are also limitations to its use. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
合成法
The synthesis of N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide is a complex process that involves several steps. The first step in the synthesis process involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzamide to form N-(2-chlorophenyl)-4-aminobenzamide. The second step involves the reaction of N-(2-chlorophenyl)-4-aminobenzamide with 4-phenylbutyryl chloride to form N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide.
科学的研究の応用
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
製品名 |
N-(2-chlorophenyl)-4-[(4-phenylbutanoyl)amino]benzamide |
|---|---|
分子式 |
C23H21ClN2O2 |
分子量 |
392.9 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-4-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C23H21ClN2O2/c24-20-10-4-5-11-21(20)26-23(28)18-13-15-19(16-14-18)25-22(27)12-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11,13-16H,6,9,12H2,(H,25,27)(H,26,28) |
InChIキー |
MWDXSPMGLDNSDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
正規SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




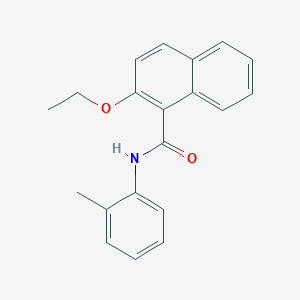
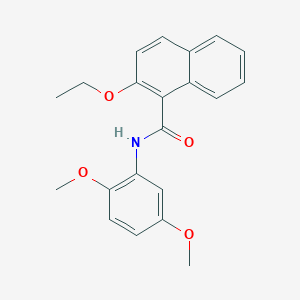
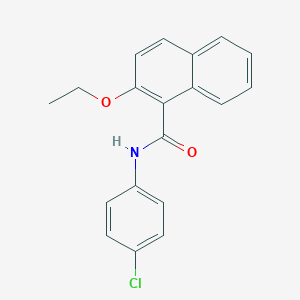
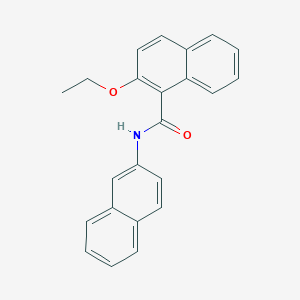
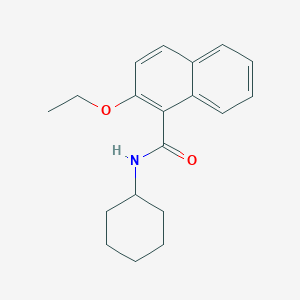

![2-(Diethylamino)ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate](/img/structure/B308860.png)
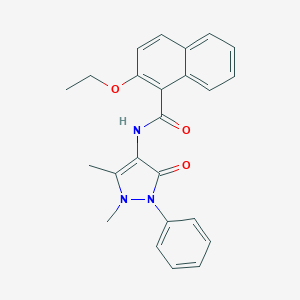

![2-(Diethylamino)ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308865.png)
